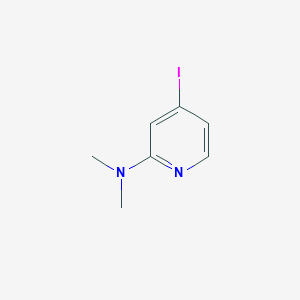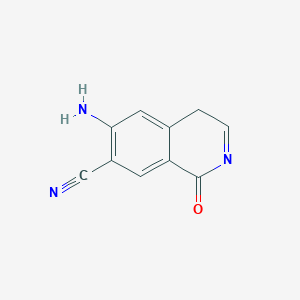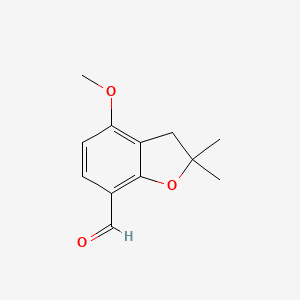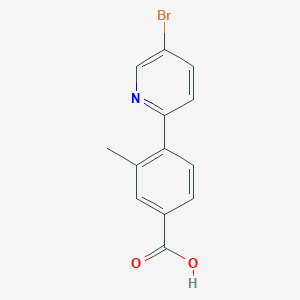![molecular formula C15H21NO2 B15359666 N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide is an organic compound characterized by its unique structure, which includes a methoxy group attached to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 6-methoxy-2,3-dihydro-1H-indene, which is prepared through the reduction of 6-methoxy-1H-indene-1-one.
Alkylation: The indene derivative is then alkylated using 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl chloride.
Acetamide Formation: The final step involves the reaction of the alkylated product with acetamide under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The indene moiety can be reduced to form a fully saturated indane derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, potentially forming new amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic conditions.
Major Products
Oxidation: 6-methoxy-2,3-dihydro-1H-inden-1-ylpropanoic acid.
Reduction: N-[2-(6-methoxy-2,3-dihydro-1H-indan-1-yl)propyl]acetamide.
Substitution: Various N-substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The methoxy group and the indene moiety play crucial roles in binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide: Similar structure but with an ethyl linker instead of a propyl linker.
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide: Similar structure but with a methyl linker.
Uniqueness
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide is unique due to its specific propyl linker, which may confer distinct pharmacological properties compared to its analogs. This difference in linker length can affect the compound’s binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide |
InChI |
InChI=1S/C15H21NO2/c1-10(9-16-11(2)17)14-7-5-12-4-6-13(18-3)8-15(12)14/h4,6,8,10,14H,5,7,9H2,1-3H3,(H,16,17) |
InChI Key |
VJGZYRXNBVKENO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C)C1CCC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)

![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)

![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)
![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)
![2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)





